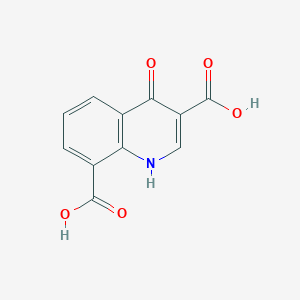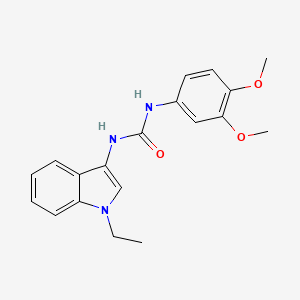![molecular formula C24H25N3O5 B2552603 Benzoate de méthyle 3-[(4-{[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]méthyl}pipéridin-1-yl)carbonyl] CAS No. 1775304-10-3](/img/structure/B2552603.png)
Benzoate de méthyle 3-[(4-{[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]méthyl}pipéridin-1-yl)carbonyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate is a complex organic compound. It belongs to a class of molecules that combine various functional groups, making it an interesting subject for chemical and pharmacological studies. Its unique structure comprises a methoxyphenyl ring, an oxadiazole moiety, a piperidine ring, and a benzoate ester, each contributing to the compound's distinct properties.
Applications De Recherche Scientifique
Chemistry
Structural studies: : Used as a model compound for studying the interactions and behaviors of complex organic structures.
Catalysis: : Its derivatives are explored for catalytic properties in organic reactions.
Biology
Biological assays: : Acts as a probe for studying receptor-ligand interactions due to its diverse functional groups.
Medicine
Drug development: : Investigated for potential therapeutic applications, particularly as enzyme inhibitors or receptor modulators.
Pharmacokinetics: : Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of similar compounds.
Industry
Material science: : Used in the development of advanced materials with specific electronic properties.
Agriculture: : Potential use in developing new agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate typically involves multi-step organic reactions. One common route is:
Formation of the oxadiazole ring: : This can be achieved by the cyclization of hydrazides with acid chlorides under basic conditions.
Methoxyphenyl introduction: : The methoxyphenyl group can be introduced via nucleophilic aromatic substitution.
Piperidine incorporation: : Piperidine can be linked to the oxadiazole via reductive amination.
Benzoate ester formation: : Finally, the esterification of benzoic acid with methanol in the presence of a strong acid catalyst completes the synthesis.
Industrial Production Methods
Industrial production may involve:
Optimization of yield and purity: : Using high-pressure reactors and automated chromatography systems.
Scaling up reactions: : Utilizing continuous flow chemistry to produce the compound on a larger scale efficiently.
Purification: : Employing methods such as recrystallization, distillation, or high-performance liquid chromatography (HPLC) for the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate can undergo oxidation to form various derivatives.
Reduction: : Reduction can target the oxadiazole or the ester groups, leading to a range of products.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, particularly on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, anhydrous conditions with strong bases or acids.
Major Products
Oxidation products: : Hydroxylated derivatives.
Reduction products: : Reduced oxadiazoles and esters.
Substitution products: : Various substituted methoxyphenyl derivatives.
Mécanisme D'action
The compound's mechanism of action depends on the context:
Enzyme inhibition: : It may bind to active sites, blocking substrate access.
Receptor modulation: : The piperidine ring and oxadiazole moiety could interact with biological receptors, altering their activity.
Signal transduction: : In biological systems, it could modulate pathways involved in cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(piperidin-1-yl)benzoate: : Lacks the oxadiazole and methoxyphenyl groups.
3-(4-methoxyphenyl)-1,2,4-oxadiazole: : Lacks the piperidine and benzoate ester groups.
N-Methyl-4-(oxadiazolyl)piperidine: : Missing the benzoate ester and methoxyphenyl group.
Uniqueness
Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate is unique due to:
Combination of functional groups: : It combines a methoxyphenyl ring, an oxadiazole, a piperidine, and a benzoate ester, offering diverse chemical reactivity.
Multifaceted applications: : Its structure makes it suitable for various applications in chemistry, biology, and industry.
Hope this deep dive into your favorite compound gives you plenty of food for thought!
Propriétés
IUPAC Name |
methyl 3-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-20-8-6-17(7-9-20)22-25-21(32-26-22)14-16-10-12-27(13-11-16)23(28)18-4-3-5-19(15-18)24(29)31-2/h3-9,15-16H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRANFXKLMEKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

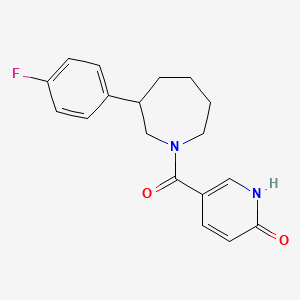

![2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2552526.png)
![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)
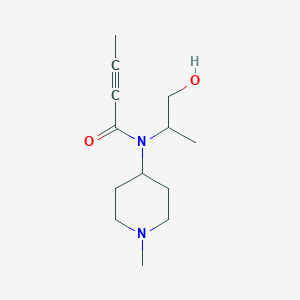
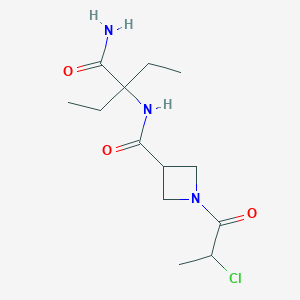
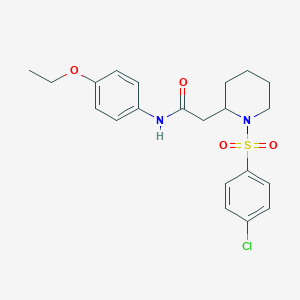
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)
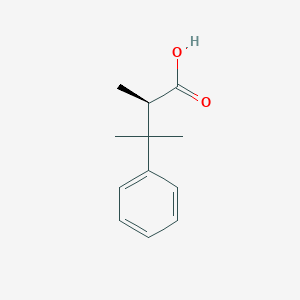

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)
